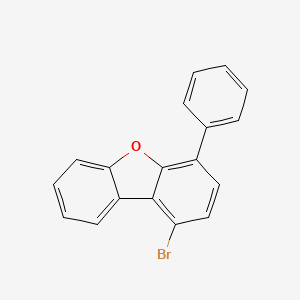

1-Bromo-4-phenyldibenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H11BrO |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

1-bromo-4-phenyldibenzofuran |

InChI |

InChI=1S/C18H11BrO/c19-15-11-10-13(12-6-2-1-3-7-12)18-17(15)14-8-4-5-9-16(14)20-18/h1-11H |

InChI Key |

MOFZWXIXTVLLAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=C(C=C2)Br)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in the Formation and Transformation of 1 Bromo 4 Phenyldibenzofuran

Mechanistic Pathways of Aromatic Bromination on Dibenzofuran (B1670420) Frameworks

The introduction of a bromine atom onto the dibenzofuran skeleton typically proceeds via an electrophilic aromatic substitution pathway. The specifics of this mechanism, particularly concerning the position of substitution, are governed by the electronic properties of the heterocyclic ring system.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. researchgate.net For polycyclic aromatic hydrocarbons and their heteroaromatic analogs like dibenzofuran, the reaction is generally more facile than for benzene (B151609) due to the lower delocalization energy of the extended π-system. researchgate.netucalgary.ca The general mechanism involves a two-step process. libretexts.org

First, the electrophile (e.g., Br⁺, generated from Br₂ with a Lewis acid catalyst) attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. libretexts.orgnih.gov The formation of this intermediate is typically the slow, rate-determining step of the reaction. libretexts.org In the case of polycyclic systems like naphthalene, the stability of the arenium ion is a key factor in determining the regioselectivity of the substitution. Intermediates that preserve the aromaticity of one of the rings are generally more stable. ucalgary.ca

In the second, fast step, a base (which can be the counter-ion of the electrophile or the solvent) removes a proton from the carbon atom that formed the bond with the electrophile. libretexts.org This step restores the aromaticity of the ring system, yielding the substituted product.

The reactivity of heterocyclic compounds in EAS reactions is influenced by the nature of the heteroatom. youtube.com For five-membered heterocycles like furan (B31954), the heteroatom donates electron density to the ring, activating it towards electrophilic attack. youtube.com While dibenzofuran is a more complex system, the oxygen atom still influences the electron distribution in the aromatic rings.

The regioselectivity of the bromination of dibenzofuran is a result of the interplay between electronic and steric effects. The dibenzofuran nucleus has four distinct positions for substitution: 1, 2, 3, and 4. Studies on the functionalization of dibenzofuran have shown that electrophilic attack is highly regioselective.

The oxygen atom in the central furan ring makes the adjacent aromatic rings electron-rich, but its influence is not uniform across all positions. Theoretical and experimental studies on the electrophilic substitution of dibenzofuran indicate that the 2- and 8-positions are the most electronically activated, followed by the 4- and 6-positions. However, steric hindrance can play a significant role.

In the context of forming 1-bromo-4-phenyldibenzofuran, the initial bromination of a substituted dibenzofuran precursor is a key step. The directing effects of any pre-existing substituents on the dibenzofuran ring must be considered. For instance, nucleophilic functionalization of dibenzofuran complexes has shown a preference for addition at the 1 and 4 positions. epa.gov While this is a nucleophilic process, it highlights the distinct reactivity of these positions. For electrophilic bromination, reagents like N-bromosuccinimide (NBS) are often used, sometimes in conjunction with silica (B1680970) gel or acids to enhance regioselectivity. nih.govorganic-chemistry.org The choice of brominating agent and reaction conditions can significantly influence which isomer is predominantly formed. organic-chemistry.org For example, the use of tribromoisocyanuric acid in trifluoroacetic acid can prevent polybromination in deactivated arenes. organic-chemistry.org

| Position on Dibenzofuran | Relative Reactivity towards Electrophiles | Influencing Factors |

| 1 and 9 | Moderate | Subject to steric hindrance from the adjacent ring. |

| 2 and 8 | High | Electronically activated by the oxygen atom. |

| 3 and 7 | Lower | Less activated compared to the 2,8 and 4,6 positions. |

| 4 and 6 | Moderate to High | Electronically activated, but can be influenced by steric factors. |

Mechanistic Aspects of Phenyl Group Introduction (e.g., Catalytic Cycles in Suzuki-Miyaura Coupling)

The introduction of a phenyl group onto the dibenzofuran core is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. libretexts.org This reaction creates a carbon-carbon bond between an organoborane compound (like phenylboronic acid) and an organohalide (such as a bromodibenzofuran derivative). libretexts.org

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-dibenzofuran derivative). The palladium atom inserts itself into the carbon-bromine bond, forming a new Pd(II) complex. This step increases the oxidation state of palladium from 0 to +2. youtube.com

Transmetalation: The organoborane reagent, activated by a base, transfers its organic group (the phenyl group in this case) to the palladium(II) complex. The base (e.g., potassium carbonate, sodium hydroxide) reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the phenyl group to the palladium center. The halide ion is displaced and a new diorganopalladium(II) complex is formed. libretexts.orgyoutube.comorganic-chemistry.org

Reductive Elimination: In the final step, the two organic groups (the dibenzofuran moiety and the phenyl group) on the palladium(II) complex are coupled and eliminated from the metal center, forming the desired biaryl product (1-phenyl-dibenzofuran derivative). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The oxidation state of palladium is reduced from +2 back to 0. libretexts.orgyoutube.com

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the rate of the reaction, particularly for less reactive aryl chlorides. libretexts.org

| Step in Suzuki-Miyaura Cycle | Description | Change in Palladium Oxidation State |

| Oxidative Addition | Pd(0) catalyst inserts into the aryl-halide bond. | 0 → +2 |

| Transmetalation | The organic group from the organoborane is transferred to the Pd(II) complex. | No change (+2) |

| Reductive Elimination | The two organic groups are coupled and eliminated, forming the product and regenerating the Pd(0) catalyst. | +2 → 0 |

Understanding Rearrangement and Side Reactions in Dibenzofuran Synthesis

The synthesis of complex molecules like this compound is not always straightforward, and various rearrangement and side reactions can occur, leading to the formation of undesired byproducts.

During electrophilic bromination, over-bromination to form di- or poly-brominated products is a common side reaction, especially if the reaction conditions are not carefully controlled. google.com The choice of a mild and selective brominating agent, such as NBS, can often mitigate this issue. nih.gov

In the synthesis of the dibenzofuran core itself, which often involves cyclization reactions, rearrangements can occur. For instance, some synthetic routes to dibenzofurans involve rearrangement-extrusion-cyclization sequences of radicals. rsc.org Other methods might involve researchgate.netresearchgate.net-sigmatropic rearrangements as a key step. nih.gov The specific conditions of these reactions, such as the reagents and temperature, can dictate the final product distribution.

During Suzuki-Miyaura coupling, side reactions can include the homocoupling of the organoborane reagent to form biphenyl (B1667301), or the dehalogenation of the aryl halide starting material. The choice of base and the exclusion of oxygen are important to minimize these side reactions.

Furthermore, the synthesis of substituted dibenzofurans can sometimes lead to the formation of regioisomers. For example, if the directing effects of substituents are not strong enough or if thermodynamic and kinetic control lead to different products, a mixture of isomers can be obtained. youtube.com Purification techniques such as column chromatography or recrystallization are then necessary to isolate the desired product.

Computational and Theoretical Investigations of 1 Bromo 4 Phenyldibenzofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating the reaction pathways and transition states involving 1-bromo-4-phenyldibenzofuran. researchgate.netresearchgate.net By calculating the potential energy surface of a reaction, DFT can identify the most likely mechanism, including the structures of intermediates and transition states. pku.edu.cn This is crucial for understanding and optimizing synthetic routes.

For instance, in the context of palladium-catalyzed cross-coupling reactions, a common application for aryl bromides like this compound, DFT calculations can elucidate the energetics of the catalytic cycle. organic-chemistry.orgnih.govrsc.org This includes the oxidative addition of the aryl bromide to the palladium(0) complex, transmetalation, and reductive elimination to form the final product. organic-chemistry.orgnih.gov The calculated energy barriers for each step can reveal the rate-determining step of the reaction. organic-chemistry.org

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Suzuki-Miyaura Coupling Reaction of this compound

| Reaction Step | Transition State | Energy Barrier (kcal/mol) |

| Oxidative Addition | TS_OA | 15.2 |

| Transmetalation | TS_TM | 10.5 |

| Reductive Elimination | TS_RE | 20.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Ab Initio Calculations for Mechanistic Elucidation

Ab initio calculations, which are based on first principles without empirical parameters, offer a high level of theory for mechanistic elucidation. researchgate.net These methods can be used to verify and refine the results obtained from DFT studies. For complex reactions, ab initio calculations can provide a more accurate description of the electronic structure and energetics, which is particularly important for understanding subtle mechanistic details. bohrium.com

In the study of electrophilic aromatic substitution reactions, such as the bromination of the parent 4-phenyldibenzofuran (B1599384) to form the title compound, ab initio calculations can help to understand the regioselectivity by analyzing the charge distribution in the arenium ion intermediates. researchgate.net

Molecular Modeling and Simulation of Synthetic Processes

Molecular modeling and simulation provide a visual and dynamic understanding of the synthetic processes involving this compound. researchgate.netresearchgate.net These techniques can model the interactions between reactants, catalysts, and solvents, offering insights into the factors that control reaction outcomes.

For example, in the synthesis of substituted dibenzofurans, molecular modeling can be used to visualize the approach of reactants and the steric hindrance around the reaction center. researchgate.net This can help in designing more efficient synthetic strategies by predicting potential side reactions or by identifying catalysts that can overcome steric challenges.

Prediction of Regioselectivity in Electrophilic Bromination via Theoretical Analysis

Theoretical analysis is a powerful tool for predicting the regioselectivity of electrophilic bromination on the 4-phenyldibenzofuran scaffold. researchgate.netrsc.org The position of the bromine atom in this compound is a result of the directing effects of the existing phenyl group and the dibenzofuran (B1670420) nucleus.

By calculating electrostatic potential maps and frontier molecular orbital (HOMO and LUMO) densities, theoretical methods can identify the most nucleophilic positions on the aromatic rings, which are the most likely sites for electrophilic attack. researchgate.net The relative energies of the possible arenium ion intermediates (sigma complexes) formed during bromination can also be calculated to predict the major product. researchgate.netmdpi.com A lower energy intermediate corresponds to a more stable transition state and a faster reaction rate, thus leading to the preferred regioisomer. rsc.org

Table 2: Theoretical Prediction of Regioselectivity in the Bromination of 4-Phenyldibenzofuran

| Position of Bromination | Relative Energy of Arenium Ion (kcal/mol) | Predicted Product Ratio |

| 1 | 0.0 (Reference) | Major |

| 2 | +3.5 | Minor |

| 3 | +2.1 | Minor |

| 6 | +5.8 | Trace |

| 7 | +4.9 | Trace |

| 8 | +5.2 | Trace |

| 9 | +6.1 | Trace |

This table is for illustrative purposes and does not represent actual experimental data.

Elucidation of Catalyst-Substrate Interactions in Cross-Coupling Reactions

Computational methods are invaluable for elucidating the intricate interactions between the catalyst and this compound in cross-coupling reactions. cam.ac.ukorganic-chemistry.orgnih.govyoutube.com Understanding these interactions is key to developing more efficient and selective catalysts. organic-chemistry.orgnih.gov

In palladium-catalyzed reactions, for instance, the nature of the phosphine (B1218219) ligand coordinated to the palladium center plays a crucial role. rsc.org DFT calculations can model the binding of different ligands to the palladium and how this affects the geometry and electronic properties of the catalytic complex. This, in turn, influences the ease of oxidative addition of this compound and the subsequent steps in the catalytic cycle. Non-covalent interactions between the ligand and the substrate can also be studied to understand how they might influence the regioselectivity and efficiency of the coupling process. cam.ac.uk

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 4 Phenyldibenzofuran

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of 1-Bromo-4-phenyldibenzofuran. The presence of a bromine atom imparts a characteristic isotopic pattern that is a key diagnostic feature. Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. libretexts.org This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass-to-charge units.

While specific experimental data for this compound is not available, the molecular formula is C18H11BrO. nih.gov This would yield a monoisotopic mass of approximately 322.00 g/mol for the 79Br isotopologue and 324.00 g/mol for the 81Br isotopologue.

Gas chromatography coupled with mass spectrometry (GC-MS) is a fundamental technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, aiding in its identification.

In the absence of specific GC-MS data for this compound, the data for the parent compound, 4-phenyldibenzofuran (B1599384) (C18H12O), can be considered. nih.gov

Table 1: GC-MS Data for 4-Phenyldibenzofuran

| Property | Value |

|---|---|

| Molecular Formula | C18H12O |

| Molecular Weight | 244.3 g/mol |

| Major m/z Peaks | 244, 245, 215 |

Source: NIST Mass Spectrometry Data Center nih.gov

For this compound, the molecular ion peaks would be expected at m/z values corresponding to its molecular weight, including the characteristic M+2 peak for the bromine isotope. The fragmentation pattern would likely involve the loss of the bromine atom and fragmentation of the dibenzofuran (B1670420) and phenyl rings.

Ultrahigh-resolution mass spectrometry (UHRMS) provides extremely accurate mass measurements, which is invaluable for the unambiguous identification of organobromine compounds. By determining the exact mass of the molecular ion to several decimal places, the elemental formula can be definitively established, distinguishing it from other compounds with the same nominal mass. This technique is particularly useful for confirming the presence of bromine and differentiating between various halogenated compounds in complex mixtures.

For the analysis of complex samples that may contain this compound alongside numerous other compounds, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOFMS) offers superior separation power and sensitivity. dioxin20xx.orgnih.gov This technique employs two different chromatographic columns to separate the components of a mixture based on two independent properties, such as boiling point and polarity. nih.gov The enhanced resolution allows for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. chemistry-matters.com The TOFMS provides rapid, full-spectrum mass analysis, which is essential for detecting and identifying the narrow peaks produced by GCxGC. gcms.cz This is particularly advantageous for identifying trace-level halogenated compounds in complex environmental or biological matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. Through various NMR experiments, the chemical environment of each carbon and hydrogen atom can be determined, and their connectivity can be established.

While specific NMR data for this compound is not publicly available, the data for the parent compound, 4-phenyldibenzofuran , provides a useful reference point. The introduction of a bromine atom at the 1-position would cause predictable changes in the chemical shifts of the nearby protons and carbons due to its inductive and anisotropic effects. libretexts.orglibretexts.org

Table 2: Predicted 13C NMR Chemical Shifts for 4-Phenyldibenzofuran

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 110 - 160 |

In the 1H NMR spectrum of this compound, the protons on the brominated ring would experience shifts compared to the unsubstituted analogue. The proton at position 2 would likely be shifted downfield due to the deshielding effect of the adjacent bromine atom.

In the 13C NMR spectrum, the carbon atom directly bonded to the bromine (C-1) would show a significant shift. The other carbons in the same ring would also be affected, with the magnitude of the shift depending on their proximity to the bromine atom.

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed. sdsu.eduyoutube.comomicsonline.orgcornell.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu This would be used to trace the connectivity of the protons within each aromatic ring system of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This allows for the direct assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is crucial for establishing the connectivity between different fragments of the molecule, for example, confirming the position of the phenyl group and the bromine atom on the dibenzofuran skeleton.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Solid-State NMR for Crystalline Forms

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure of crystalline and amorphous solids. For this compound, ¹³C ssNMR would be particularly insightful for identifying the number of crystallographically inequivalent molecules in the unit cell and probing the local electronic environment of each carbon atom.

In a typical ¹³C ssNMR experiment on a crystalline powder of this compound, the spectrum would be expected to display a series of sharp resonances, with the chemical shift of each carbon atom being highly sensitive to its local environment, including through-space interactions with neighboring molecules. The presence of the bromine atom and the phenyl ring would induce characteristic shifts in the adjacent carbon atoms. For instance, the carbon atom directly bonded to the bromine (C-1) would exhibit a chemical shift influenced by the heavy atom effect. The resonances of the phenyl group carbons would be distinct from those of the dibenzofuran core.

Polymorphism, the existence of multiple crystalline forms, can be readily detected by ssNMR. Each polymorphic form of this compound would yield a unique ¹³C ssNMR spectrum due to the different packing arrangements and intermolecular interactions in the crystal lattice.

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for Aromatic Compounds

| Functional Group | Representative Chemical Shift Range (ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C (quaternary) | 125 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-Br | 110 - 125 |

Note: The values in this table are representative and the actual chemical shifts for this compound would need to be determined experimentally.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule. These two techniques are complementary and together offer a comprehensive vibrational profile of this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its aromatic framework. Key expected absorption bands would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹, characteristic of the dibenzofuran and phenyl rings.

C-O-C stretching: The ether linkage in the dibenzofuran core would give rise to a strong absorption band, likely in the 1300-1000 cm⁻¹ region.

C-Br stretching: A characteristic absorption in the lower frequency region, typically between 600 cm⁻¹ and 500 cm⁻¹.

Out-of-plane C-H bending: Strong bands in the 900-650 cm⁻¹ region, which are indicative of the substitution pattern on the aromatic rings.

Raman Spectroscopy: The Raman spectrum of this compound would also reveal characteristic vibrational modes. Due to the high polarizability of the aromatic system, the C=C stretching vibrations of the rings are expected to be particularly strong. The C-Br stretching vibration may also be observable. Raman spectroscopy is often less sensitive to polar functional groups like C-O, making it a valuable complementary technique to FTIR. The combination of both FTIR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule. nih.govresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1620 - 1450 | 1620 - 1450 (strong) |

| C-O-C Asymmetric Stretch | 1300 - 1200 | Weak or inactive |

| C-O-C Symmetric Stretch | ~1050 | Observable |

| C-Br Stretch | 600 - 500 | 600 - 500 |

| Out-of-plane C-H Bend | 900 - 650 | Observable |

Note: These are expected frequency ranges and the precise peak positions for this compound require experimental measurement.

X-Ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal of this compound is the definitive method for determining its three-dimensional molecular structure and crystal packing. A successful single-crystal XRD analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.

From the crystal structure, key structural parameters can be determined, such as the planarity of the dibenzofuran system and the dihedral angle between the phenyl ring and the dibenzofuran core. The presence of the heavy bromine atom facilitates the solution of the phase problem in X-ray crystallography. Intermolecular interactions, such as π-π stacking between the aromatic rings and any potential halogen bonding involving the bromine atom, would be clearly elucidated. This information is crucial for understanding the solid-state properties of the material.

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase of this compound. PXRD is invaluable for phase identification, purity assessment, and the detection of polymorphism.

Table 3: Illustrative Crystallographic Data for a Substituted Dibenzofuran Derivative

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 15.3 |

| β (°) | 95.2 |

| Volume (ų) | 1560 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

Note: This table provides hypothetical data for illustrative purposes. The actual crystallographic parameters for this compound must be determined experimentally.

Chromatographic Methods for Purification and Quantitative Analysis (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential techniques for the purification and quantitative analysis of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For a non-polar compound like this compound, reversed-phase HPLC or UHPLC would be the method of choice. A C18 or C8 bonded silica (B1680970) column would typically be used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation and peak shape.

Detection is typically achieved using a UV detector, as the extensive aromatic system of this compound will exhibit strong UV absorbance. A photodiode array (PDA) detector would be particularly useful, as it can provide a UV spectrum for the eluting peak, aiding in peak identification and purity assessment. The retention time of the compound is a characteristic parameter under a specific set of chromatographic conditions and can be used for qualitative identification. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard.

UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. oup.comprotocols.iochromatographyonline.com

Table 4: Representative HPLC/UHPLC Method Parameters for the Analysis of Aromatic Compounds

| Parameter | Typical Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% to 100% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

Applications and Potential Research Directions for Brominated Phenyldibenzofuran Architectures

Role as Synthetic Intermediates in Complex Molecule Synthesis

The presence of a bromine atom on the dibenzofuran (B1670420) scaffold makes 1-Bromo-4-phenyldibenzofuran a highly valuable synthetic intermediate. The carbon-bromine bond serves as a reactive handle for a variety of powerful cross-coupling reactions, enabling the construction of more complex and functional molecules.

Notably, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are instrumental in this context. The Suzuki-Miyaura reaction allows for the formation of new carbon-carbon bonds by coupling the bromo-dibenzofuran with a wide range of organoboron reagents. researchgate.netnih.gov This strategy is pivotal for extending the π-conjugated system of the dibenzofuran core, a key aspect in tuning the electronic and photophysical properties of the resulting molecules. For instance, coupling with arylboronic acids can lead to the synthesis of larger, polyaromatic hydrocarbons with tailored characteristics. nih.gov

The Buchwald-Hartwig amination provides a direct route to form carbon-nitrogen bonds, enabling the introduction of various amine functionalities. researchgate.netlibretexts.orgnih.govwikipedia.org This is particularly significant in the synthesis of materials for organic electronics, where arylamine moieties are commonly incorporated as hole-transporting units. nih.gov The ability to regioselectively introduce nitrogen-containing groups opens up avenues for creating a diverse library of dibenzofuran derivatives with specific functions.

The versatility of This compound as a building block is further highlighted by its potential use in other transition-metal-catalyzed reactions, such as Sonogashira, Heck, and Stille couplings, each offering unique pathways to elaborate the core structure.

Table 1: Key Cross-Coupling Reactions Utilizing Brominated Aromatic Compounds

| Reaction Name | Reactants | Catalyst/Reagents | Bond Formed | Significance |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Organoboron Reagent | Palladium Catalyst, Base | C-C | Extends π-conjugation, builds complex carbon skeletons. researchgate.netnih.gov |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium Catalyst, Base, Ligand | C-N | Introduces nitrogen functionalities, crucial for hole-transport materials. researchgate.netlibretexts.orgnih.govwikipedia.org |

| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Palladium & Copper Catalysts, Base | C-C (sp-sp2) | Creates linear, rigid extensions to the aromatic core. |

| Heck Coupling | Aryl Halide, Alkene | Palladium Catalyst, Base | C-C (sp2-sp2) | Forms substituted alkenes, useful for polymerizable monomers. |

Exploration in Advanced Functional Materials (e.g., Organic Light-Emitting Diodes, Photoelectronic Materials)

The dibenzofuran core is a well-established component in the design of advanced functional materials, particularly for organic light-emitting diodes (OLEDs) and other photoelectronic devices. The rigid and planar structure of dibenzofuran facilitates π-stacking and efficient charge transport, while its high triplet energy makes it an excellent host material for phosphorescent emitters. wikipedia.org

Derivatives of This compound are promising candidates for these applications. The phenyl group can contribute to the material's morphological stability and solubility, while the bromo-substituent provides a site for attaching other functional units. Through reactions like the Suzuki-Miyaura coupling, electron-donating or electron-accepting moieties can be introduced to precisely tune the frontier molecular orbital energy levels (HOMO and LUMO) of the material. nih.gov This tuning is critical for optimizing charge injection, transport, and recombination within an OLED device, ultimately leading to higher efficiency and desired emission colors. durham.ac.ukfrontiersin.org

For example, coupling This compound with arylamine-containing boronic esters can yield materials with excellent hole-transporting properties. mdpi.comresearchgate.net These materials are essential for efficiently transporting positive charge carriers from the anode to the emissive layer in an OLED. The high thermal and morphological stability of the dibenzofuran unit is also a significant advantage for the longevity and operational stability of the devices. mdpi.com

Table 2: Properties of Dibenzofuran-Based Materials for OLEDs

| Property | Significance in OLEDs | Tunability via Derivatization |

| High Triplet Energy | Prevents energy back-transfer from high-energy phosphorescent emitters, leading to higher efficiency. | Can be maintained or slightly modified by the choice of substituents. |

| Good Thermal Stability | Ensures device longevity and stable performance at elevated operating temperatures. | The rigid dibenzofuran core provides inherent stability. mdpi.com |

| High Hole/Electron Mobility | Facilitates efficient charge transport, leading to lower operating voltages and higher power efficiency. | Can be enhanced by introducing charge-transporting moieties like arylamines. mdpi.comresearchgate.net |

| Tunable HOMO/LUMO Levels | Allows for optimization of charge injection and balancing, and tuning of emission color. | Achieved by attaching electron-donating or -withdrawing groups. nih.gov |

Development of Novel Dibenzofuran-Based Architectures with Specific Properties

The synthetic accessibility of This compound allows for the rational design and construction of novel and complex dibenzofuran-based architectures. By strategically employing a sequence of cross-coupling reactions, researchers can build dendritic or star-shaped molecules emanating from the dibenzofuran core. nih.gov These larger, three-dimensional structures can exhibit unique photophysical properties and improved solution processability, which is advantageous for fabricating large-area devices. nih.gov

Furthermore, the incorporation of the phenyldibenzofuran unit into polymeric backbones is an active area of research. Polymerization of appropriately functionalized derivatives of This compound can lead to the creation of high-performance polymers for organic solar cells and field-effect transistors. The dibenzofuran moiety can enhance the polymer's charge mobility and stability.

The development of materials with thermally activated delayed fluorescence (TADF) is another exciting frontier. By carefully designing donor-acceptor molecules based on the phenyldibenzofuran scaffold, it may be possible to achieve a small energy gap between the singlet and triplet excited states, enabling efficient up-conversion of non-emissive triplets to emissive singlets and thus achieving high internal quantum efficiencies in OLEDs without the need for heavy metal phosphors. durham.ac.ukfrontiersin.org

Future Avenues in Regioselective Functionalization and Derivatization

While the bromine atom in This compound provides a specific site for functionalization, future research will likely focus on developing methods for the regioselective functionalization of the other positions on the dibenzofuran and phenyl rings. nih.gov Techniques such as C-H activation, directed ortho-metalation, and iridium-catalyzed borylation could provide access to a wider range of substituted phenyldibenzofuran isomers. rsc.org

The ability to selectively introduce functional groups at different positions would allow for even finer control over the electronic and steric properties of the resulting molecules. nih.gov For example, introducing bulky substituents at specific positions could be used to control the intermolecular packing in the solid state, thereby influencing charge transport and emission characteristics.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The synthesis of complex organic molecules for materials science applications often involves multi-step procedures that can be time-consuming and generate significant waste. The integration of flow chemistry offers a promising approach to address these challenges. mdpi.com Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability. durham.ac.ukmdpi.com

The synthesis and derivatization of This compound and related architectures are well-suited for translation to flow chemistry platforms. durham.ac.ukmdpi.comresearchgate.net Cross-coupling reactions, which are central to the utility of this compound, have been successfully implemented in flow systems. This approach could enable the more rapid and efficient production of a library of dibenzofuran-based materials for screening in various applications. Furthermore, the use of heterogeneous catalysts and the potential for solvent recycling in flow systems align with the principles of green chemistry, making the synthesis of these valuable compounds more sustainable. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-phenyldibenzofuran, and what challenges arise during its preparation?

- Methodological Answer : Synthesis typically involves halogenation (e.g., bromination) of dibenzofuran derivatives. A key challenge is regioselectivity, as bromination at the 1-position may compete with other positions. For example, in analogous brominated benzofurans, yields are influenced by steric hindrance and electronic effects of substituents like phenyl groups . Common protocols include using brominating agents (e.g., NBS or Br₂) under controlled conditions (e.g., Lewis acid catalysis). Challenges include low yields due to side reactions (e.g., over-bromination) and purification difficulties caused by similar solubility profiles of byproducts.

Q. How can researchers optimize purification techniques for this compound?

- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often used, leveraging differences in polarity between the target compound and impurities. Recrystallization in solvents like dichloromethane/hexane mixtures may improve purity, but solubility challenges due to the bulky phenyl group require iterative solvent testing. Analytical HPLC or TLC should monitor fractions to confirm isolation efficiency.

Q. What analytical methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (distinct for bromine).

- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, though crystal growth may be hindered by the compound’s planar rigidity.

Advanced Research Questions

Q. How to design experiments to investigate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to test aryl bromide reactivity. Variables include:

- Catalyst systems (e.g., Pd(OAc)₂ with SPhos vs. XPhos ligands).

- Base effects (K₂CO₃ vs. Cs₂CO₃).

- Solvent polarity (toluene vs. DMF).

Monitor reaction progress via GC-MS or in situ IR. Include control reactions (e.g., without catalyst) to rule out non-catalytic pathways. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant ).

Q. How to resolve contradictions in reported catalytic efficiencies for this compound in literature?

- Methodological Answer : Systematic replication studies are essential. Variables to standardize:

- Purity of starting materials (e.g., residual solvents may poison catalysts).

- Reaction atmosphere (O₂ vs. inert gas).

- Catalyst pre-activation protocols.

Use statistical tools (e.g., ANOVA) to analyze reproducibility across labs. Reference frameworks like PICO (Population: reaction conditions; Intervention: catalytic variables; Comparison: literature data; Outcome: yield/selectivity) to structure the analysis .

Q. What strategies can elucidate the photophysical properties of this compound derivatives?

- Methodological Answer :

- UV-Vis/PL Spectroscopy : Measure absorption/emission spectra in varying solvents to assess solvatochromism.

- TD-DFT Calculations : Correlate experimental spectra with computational models to identify electronic transitions.

- Quantum Yield Measurements : Use integrating sphere setups with standard references (e.g., quinine sulfate).

Challenges include quenching effects from the heavy bromine atom, requiring degassed solvents for accurate measurements.

Q. How to assess the toxicity and environmental impact of this compound?

- Methodological Answer :

- In Vitro Assays : Use cell viability tests (e.g., MTT assay) on human cell lines (e.g., HEK293) to screen for acute toxicity.

- Ecotoxicity Studies : Evaluate biodegradability via OECD 301 guidelines and bioaccumulation potential using logP calculations.

- Safety Protocols : Follow handling guidelines for halogenated aromatics (e.g., PPE, fume hoods) as per safety codes like P201/P210 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.